molecular formula C16H14N6O B4177457 7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No. B4177457
M. Wt: 306.32 g/mol
InChI Key: FEIJHLQGXUQSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a tetrazolo[1,5-a]pyrimidine derivative that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and provide analgesic effects. Additionally, this compound has been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been found to have antifungal and antibacterial properties, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for the study of 7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. One of the future directions is to study the compound's mechanism of action in more detail. Additionally, further studies are needed to determine the compound's efficacy in treating various types of cancer. Another future direction is to study the compound's potential as a new antibiotic. Finally, more research is needed to determine the compound's toxicity and safety profile.
Conclusion:
7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a novel compound that has shown significant potential in scientific research. This compound has been studied for its anticancer, antifungal, and antibacterial properties. Additionally, this compound has been found to have anti-inflammatory and analgesic effects. Although the mechanism of action of this compound is not fully understood, it has shown promising results in inhibiting the growth of cancer cells. Further studies are needed to determine the compound's efficacy in treating various types of cancer and its potential as a new antibiotic.

Scientific Research Applications

7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has shown significant potential in scientific research. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its antifungal and antibacterial properties. It has also been found to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

7-(4-methoxyphenyl)-5-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-23-13-6-4-11(5-7-13)15-9-14(12-3-2-8-17-10-12)18-16-19-20-21-22(15)16/h2-10,15H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIJHLQGXUQSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methoxyphenyl)-5-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
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7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

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